molecular formula C13H20S B14719848 Benzene, (heptylthio)- CAS No. 13910-15-1

Benzene, (heptylthio)-

Cat. No.: B14719848
CAS No.: 13910-15-1
M. Wt: 208.36 g/mol
InChI Key: WTEISHXQZHCIRL-UHFFFAOYSA-N
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Description

Benzene, (heptylthio)-: is an organic compound with the molecular formula C13H20S. It consists of a benzene ring substituted with a heptylthio group (-SC7H15). This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzene and Heptylthiol: One common method to synthesize Benzene, (heptylthio)- involves the reaction of benzene with heptylthiol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    From Heptyl Bromide and Thiophenol: Another method involves the reaction of heptyl bromide with thiophenol in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds via a nucleophilic substitution mechanism.

Industrial Production Methods: Industrial production of Benzene, (heptylthio)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, (heptylthio)- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reduction of Benzene, (heptylthio)- can lead to the formation of heptylbenzene and hydrogen sulfide (H2S). Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed:

    Sulfoxides and Sulfones: Formed via oxidation reactions.

    Heptylbenzene: Formed via reduction reactions.

    Substituted Benzene Derivatives: Formed via electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzene, (heptylthio)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interaction of sulfur-containing compounds with biological systems.

Medicine:

    Drug Development: Benzene, (heptylthio)- derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Benzene, (heptylthio)- involves its interaction with various molecular targets, including enzymes and receptors. The heptylthio group can undergo oxidation to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other molecules in its vicinity.

Comparison with Similar Compounds

    Benzene, (methylthio)-: Similar structure but with a methylthio group instead of a heptylthio group.

    Benzene, (ethylthio)-: Similar structure but with an ethylthio group instead of a heptylthio group.

    Benzene, (propylthio)-: Similar structure but with a propylthio group instead of a heptylthio group.

Uniqueness: Benzene, (heptylthio)- is unique due to the length of its heptylthio group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

13910-15-1

Molecular Formula

C13H20S

Molecular Weight

208.36 g/mol

IUPAC Name

heptylsulfanylbenzene

InChI

InChI=1S/C13H20S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3

InChI Key

WTEISHXQZHCIRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC=CC=C1

Origin of Product

United States

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